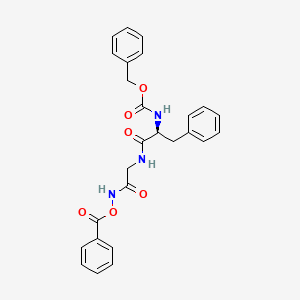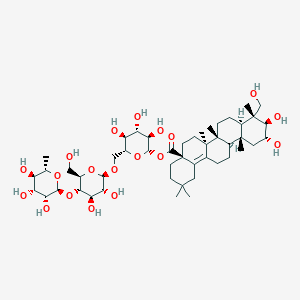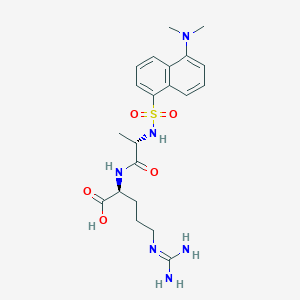
Dansyl-Ala-Arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dansyl-Ala-Arg is a synthetic peptide derivative that combines dansyl chloride with the amino acids alanine and arginine. Dansyl chloride is a fluorescent compound widely used in biochemical research for labeling and detecting amino acids, peptides, and proteins. The combination of dansyl chloride with alanine and arginine enhances the compound’s utility in various analytical and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dansyl-Ala-Arg involves the following steps:
Dansylation of Alanine: Alanine is reacted with dansyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature.
Coupling with Arginine: The dansylated alanine is then coupled with arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is performed in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the arginine residue, which contains a guanidino group susceptible to oxidation.
Reduction: The compound can also undergo reduction reactions, especially at the dansyl moiety, which contains a sulfonamide group.
Substitution: Substitution reactions can occur at the amino groups of alanine and arginine, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of arginine and dansyl moiety.
Reduction: Reduced forms of the sulfonamide group in the dansyl moiety.
Substitution: Substituted derivatives of alanine and arginine.
科学的研究の応用
Dansyl-Ala-Arg has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptide and protein interactions.
Biology: Employed in the detection and quantification of amino acids and peptides in biological samples.
Medicine: Utilized in diagnostic assays for detecting specific proteins and peptides in clinical samples.
Industry: Applied in quality control processes for the analysis of amino acids and peptides in pharmaceutical and food industries.
作用機序
The mechanism of action of Dansyl-Ala-Arg involves its ability to fluoresce under ultraviolet light. The dansyl moiety absorbs light at a specific wavelength and emits fluorescence, which can be detected using fluorescence spectroscopy. This property makes it an excellent tool for labeling and detecting peptides and proteins. The molecular targets include amino groups in peptides and proteins, and the pathways involved are primarily related to fluorescence detection and quantification.
類似化合物との比較
Dansyl-Gly-Arg: Similar to Dansyl-Ala-Arg but with glycine instead of alanine.
Dansyl-Lys-Arg: Contains lysine instead of alanine.
Dansyl-Phe-Arg: Contains phenylalanine instead of alanine.
Uniqueness: this compound is unique due to the presence of alanine, which provides specific steric and electronic properties that influence its reactivity and interactions. The combination of alanine and arginine with the dansyl moiety offers a distinct fluorescence profile and reactivity compared to other similar compounds.
特性
分子式 |
C21H30N6O5S |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H30N6O5S/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24)/t13-,16-/m0/s1 |
InChIキー |
XZRUAFZWOQPGRR-BBRMVZONSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
正規SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


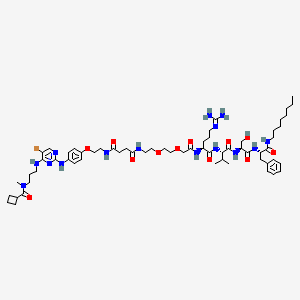
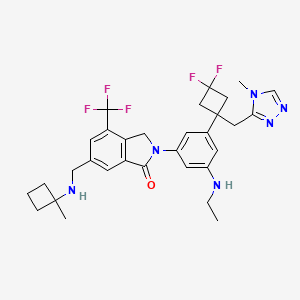
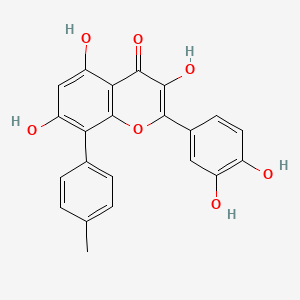
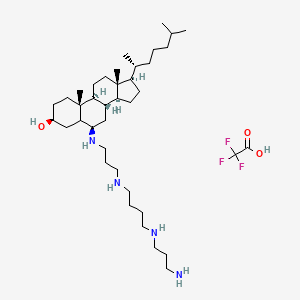
methyl phosphate](/img/structure/B12378501.png)
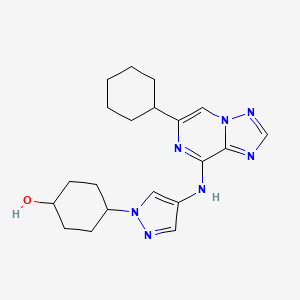
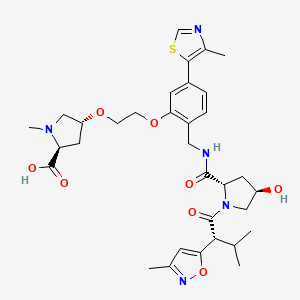
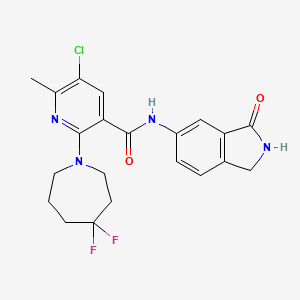
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
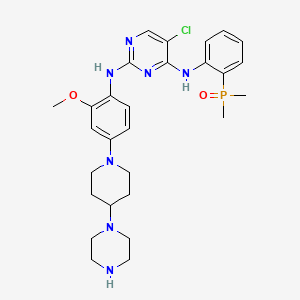
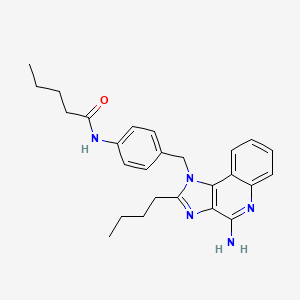
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
